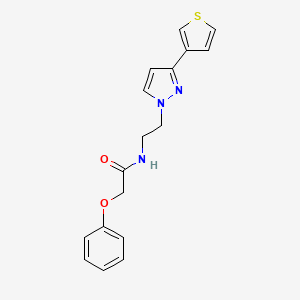

2-phenoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-phenoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a novel heterocyclic amide derivative This compound is characterized by the presence of a phenoxy group, a thiophene ring, and a pyrazole moiety, making it a unique and versatile molecule in the field of organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide typically involves the following steps:

Formation of the Pyrazole Moiety: The synthesis begins with the preparation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated pyrazole.

Attachment of the Phenoxy Group: The phenoxy group is attached through a nucleophilic substitution reaction, where a phenol reacts with an appropriate leaving group on the pyrazole-thiophene intermediate.

Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using larger reactors and automated systems.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the amide group to an amine.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-phenoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide has several scientific research applications:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions due to its potential binding affinity to various biological targets.

Medicine: The compound may have potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities, based on its structural features.

Industry: It can be used in the development of new materials, such as polymers or dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets would depend on the specific application and require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: This compound shares a similar thiophene-acetamide structure but lacks the pyrazole and phenoxy groups.

2-(Pyridin-2-yl) Pyrimidine Derivatives:

Uniqueness

2-phenoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide is unique due to its combination of a phenoxy group, a thiophene ring, and a pyrazole moiety

Biological Activity

2-Phenoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide, also known by its CAS number 2034366-20-4, is a compound that has garnered attention for its potential biological activities. This article presents a detailed overview of its synthesis, biological evaluation, and pharmacological properties based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N3O2S, with a molecular weight of approximately 341.4 g/mol. The compound features a phenoxy group, a pyrazole moiety, and a thiophene ring, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of phenoxyacetic acid derivatives with thiophene-substituted pyrazoles. The process may utilize various reagents and conditions to optimize yield and purity. Detailed methodologies can be found in literature focusing on similar pyrazole derivatives.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related pyrazole derivatives possess activity against bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungal strains like Candida albicans.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strains | Fungal Strains | MIC (µg/mL) |

|---|---|---|---|

| 7c | E. coli | C. albicans | 32 |

| 7d | S. aureus | A. niger | 16 |

The minimum inhibitory concentrations (MIC) indicate the effectiveness of these compounds against the respective strains, suggesting that modifications in the chemical structure can enhance antimicrobial potency .

Antioxidant Activity

In addition to antimicrobial activity, the compound has shown promising antioxidant properties. Various assays, such as the DPPH radical scavenging assay and hydroxyl radical scavenging assay, have been employed to evaluate these effects.

Table 2: Antioxidant Activity Assays

| Compound | DPPH Scavenging (%) | Hydroxyl Scavenging (%) |

|---|---|---|

| 7b | 85 | 75 |

| 7c | 90 | 80 |

These results indicate that the synthesized compounds can effectively neutralize free radicals, which are implicated in oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have highlighted the biological significance of pyrazole and thiophene derivatives:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activities of various pyrazole derivatives against multiple microbial strains using the Kirby-Bauer disk diffusion method. The findings indicated that certain derivatives exhibited notable zones of inhibition, confirming their potential as therapeutic agents .

- Analgesic Properties : Some derivatives have been tested for analgesic activity using hot plate and acetic acid-induced writhing tests in animal models. Results showed significant pain relief compared to control groups, suggesting potential applications in pain management .

- Computational Studies : Molecular docking simulations have been performed to understand the binding interactions between these compounds and their biological targets. These studies support experimental findings by providing insights into how structural features influence biological activity .

Properties

IUPAC Name |

2-phenoxy-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S/c21-17(12-22-15-4-2-1-3-5-15)18-8-10-20-9-6-16(19-20)14-7-11-23-13-14/h1-7,9,11,13H,8,10,12H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHTWKCZCUDRJSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NCCN2C=CC(=N2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.